methyl 4-(N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)sulfamoyl)benzoate
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Description
Methyl 4-(N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C18H21N3O5S and its molecular weight is 391.44. The purity is usually 95%.
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Scientific Research Applications
Synthetic Cannabinoid Receptor Agonists (SCRAs)
Research on synthetic cannabinoid receptor agonists, such as QMMSB and QMiPSB, which share structural similarities with the requested compound, focuses on their metabolic fate, including phase I and II metabolites in human liver S9 fraction incubations. These studies aim to identify suitable targets for toxicological screenings and assess the potential for drug-drug interactions. Such research underlines the importance of understanding the metabolic pathways of SCRAs for their identification in biological samples, suggesting a potential application of the compound in the development or study of new SCRAs (Richter et al., 2022).
Antimicrobial Activities
Compounds structurally related to the requested chemical have been synthesized and evaluated for their antimicrobial activities. For instance, derivatives of sulfamoylbenzamide and sulfamoyl benzoate have been explored for their potential as antimicrobial agents against a variety of bacterial and fungal strains. These studies contribute to the ongoing search for new, effective antimicrobial substances, highlighting another potential research application for methyl 4-(N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)sulfamoyl)benzoate in the development or testing of new antimicrobial compounds (Sarvaiya et al., 2019).
Properties
IUPAC Name |
methyl 4-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-26-18(23)13-6-8-15(9-7-13)27(24,25)19-10-11-21-17(22)12-14-4-2-3-5-16(14)20-21/h6-9,12,19H,2-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRAOWCXKRROCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=C3CCCCC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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